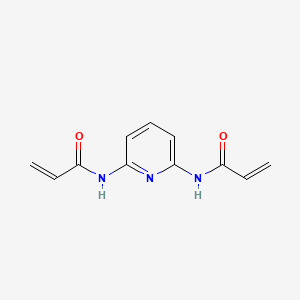
2,6-Bis(acrylamido)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(acrylamido)pyridine is a chemical compound with the molecular formula C11H11N3O2. It has an average mass of 217.224 Da and a monoisotopic mass of 217.085129 Da .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For instance, one study noted that the amide side chains in 2,6-bis(acylamino)pyridines are slightly twisted with respect to the pyridine ring .Aplicaciones Científicas De Investigación
Molecularly Imprinted Polymers
2,6-Bis(acrylamido)pyridine has been used as a functional monomer in molecular imprinting applications. It can form multiple hydrogen bonds with a specific target molecule, mimicking the hydrogen bonds between nucleotide bases. This property allows for the creation of molecularly imprinted polymers with specific molecular memories. These polymers have shown higher affinity for certain template molecules, like alloxan and barbiturates, demonstrating their potential in selective molecular recognition (Yano et al., 1998).
Poly(thioether amide)s Synthesis
The compound has been instrumental in synthesizing poly(thioether amide)s containing pyridine moieties. These polymers, formed by the polyaddition of this compound with various dithiols, are notable for their high refractive index and ability to form transparent, tough films. They demonstrate the potential of this compound in creating materials with unique optical properties (Oikawa et al., 1993).
Fluorescent Imprinted Polymers
Another application of this compound is in the creation of fluorescent imprinted polymers. A polymer prepared using this compound for cyclobarbital imprinting exhibited not only selective binding but also an enhancement of fluorescence intensity. This suggests its utility as a selective fluorescence probe (Kubo et al., 2003).
Chemosensor Development
This compound has also been employed in chemosensor development. For instance, 2,6-bis(2-benzimidazolyl)pyridine, a derivative, has been used for the detection of fluoride ions. This application showcases the potential of this compound derivatives in chemical sensing and detection technologies (Chetia & Iyer, 2008).
Catalyst Systems for Polymerization
The compound has been used in developing catalyst systems for atom transfer radical polymerization of (meth)acrylate monomers. Iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands have shown effectiveness in mediating this polymerization process, indicating its role in advanced polymer synthesis (Abu-Surrah et al., 2011).
Propiedades
IUPAC Name |
N-[6-(prop-2-enoylamino)pyridin-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h3-7H,1-2H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFKVBQGIGQYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC(=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)

![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2941522.png)
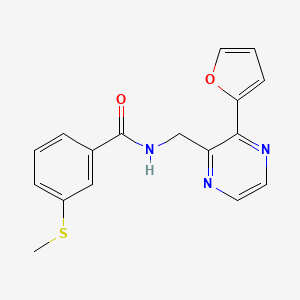


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)
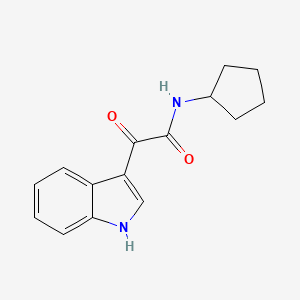

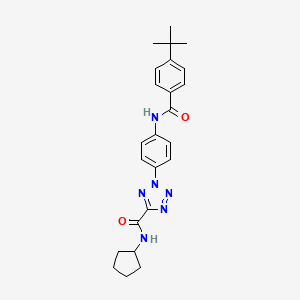

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)
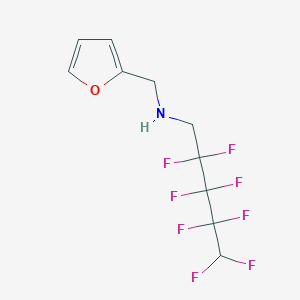
![4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2941542.png)